APDye 568 Alkyne

Description

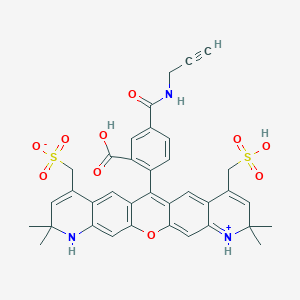

Structure

2D Structure

Properties

Molecular Formula |

C36H33N3O10S2 |

|---|---|

Molecular Weight |

731.8 g/mol |

IUPAC Name |

[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |

InChI |

InChI=1S/C36H33N3O10S2/c1-6-9-37-33(40)19-7-8-22(25(10-19)34(41)42)32-26-11-23-20(17-50(43,44)45)15-35(2,3)38-28(23)13-30(26)49-31-14-29-24(12-27(31)32)21(18-51(46,47)48)16-36(4,5)39-29/h1,7-8,10-16,38H,9,17-18H2,2-5H3,(H,37,40)(H,41,42)(H,43,44,45)(H,46,47,48) |

InChI Key |

WRNRQJLDEGQQLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCC#C)C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C |

Origin of Product |

United States |

Methodological Foundations of Apdye 568 Alkyne in Bioorthogonal Labeling

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with APDye 568 Alkyne

The CuAAC reaction is a premier example of click chemistry, a set of criteria for powerful, modular, and reliable reactions. numberanalytics.com It involves the reaction between a terminal alkyne, such as that on this compound, and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole. numberanalytics.com This reaction is highly efficient and specific but requires the presence of a copper(I) catalyst. numberanalytics.com

Mechanistic Principles and Kinetic Considerations in Biological Systems

The mechanism of CuAAC is a stepwise process, distinct from the concerted thermal Huisgen cycloaddition. chalmers.se The copper(I) catalyst is crucial as it significantly lowers the activation energy of the reaction. numberanalytics.com The process begins with the formation of a copper-acetylide complex from the terminal alkyne of a molecule like this compound. numberanalytics.com This intermediate then reacts with the azide-modified biomolecule. The pre-reactive complexation of the azide's nitrogen atom with the positively charged copper center orients the reactants optimally for the subsequent cycloaddition, leading to the formation of the stable triazole linkage.

In biological systems, the kinetics of CuAAC are generally rapid, often proceeding much faster than copper-free alternatives. acs.org This allows for efficient labeling at low reactant concentrations. mdpi.com However, the reaction rate is highly dependent on the specific conditions, including the nature of the copper catalyst and the surrounding biological milieu. The presence of endogenous molecules within the cell can potentially chelate the copper catalyst, which may deactivate it and impede the reaction. nih.gov

Optimization Strategies for CuAAC Labeling Efficiency with this compound Conjugates

Maximizing the efficiency of CuAAC labeling with probes like this compound in complex biological environments requires careful optimization. A key strategy involves the use of specialized ligands to stabilize the active Cu(I) oxidation state and accelerate the reaction. mdpi.com Tris(triazolylmethyl)amine-based ligands are commonly employed for this purpose. nih.gov

Modifications to the ligand structure have been shown to significantly impact reaction kinetics. For instance, replacing the ethyl hydrogen sulfate (B86663) of the BTTES ligand with an acetic acid group to create BTTAA resulted in a catalyst with higher activity. nih.gov The ionized acetate (B1210297) group at physiological pH may act as an additional weak donor to the copper center, thereby accelerating the cycloaddition. nih.gov In comparative studies, BTTAA demonstrated the highest activity, followed by BTTES and THPTA, with the original TBTA ligand showing the lowest activity. nih.gov Another approach involves using copper-chelating azides, which can enhance reactivity and reduce the total amount of copper required. researchgate.netbaseclick.eu

| Ligand | Key Structural Feature | Relative Performance/Advantage | Reference |

|---|---|---|---|

| TBTA | Tris(benzyltriazolylmethyl)amine | First widely used ligand, but has poor water solubility. | mdpi.com |

| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | More water-soluble than TBTA; protects biomolecules from oxidative damage. mdpi.comnih.gov | mdpi.comnih.gov |

| BTTES | Tris(triazolylmethyl)amine with hydrogen sulfate group | Good balance of reactivity and solubility; bulky tert-butyl groups prevent catalyst polymerization. | nih.gov |

| BTTAA | Tris(triazolylmethyl)amine with acetic acid group | Demonstrated highest activity in fluorogenic assays, outperforming THPTA and TBTA. nih.gov | nih.gov |

| L-histidine | Natural amino acid | Exhibits the least toxicity among several tested ligands, making it suitable for live-cell applications. mdpi.com | mdpi.com |

Evaluation of Copper Catalyst Compatibility in Diverse Cellular Environments

A significant challenge for the application of CuAAC in living systems is the inherent toxicity of the copper(I) catalyst. acs.org Copper ions can induce the formation of reactive oxygen species (ROS), which can damage cellular components like proteins and nucleic acids, and high concentrations can lead to cell death. mdpi.combiorxiv.org Therefore, the compatibility of the copper catalyst with the cellular environment is a critical consideration.

The toxicity of copper is highly dependent on its ligand environment. acs.org Research has shown that different copper complexes exhibit varied effects on cell viability and metabolism. For example, a study evaluating various copper complexes found that while some were highly toxic to human cell lines, a Cu(II)-bis-L-histidine complex showed no toxicity at micromolar concentrations over 72 hours and was an effective catalyst for labeling live cells. acs.orgresearchgate.net The use of protective ligands like THPTA not only accelerates the reaction but also shields cells from damage by sequestering the copper ion and mitigating ROS production. nih.gov Optimizing the catalyst formulation by using biocompatible ligands and minimizing the required copper concentration are crucial steps for successful live-cell labeling with this compound via CuAAC. nih.gov

| Catalyst/Condition | Observed Effect on Cells | Reference |

|---|---|---|

| Unligated Cu(I) ions | Considered toxic; mediates generation of reactive oxygen species (ROS). nih.gov | nih.gov |

| Cu(I) with THPTA ligand | Protects cells from damage by oxidative agents and allows for labeling with no loss in cell viability. nih.gov | nih.gov |

| Cu(I) with BTTAA ligand | Allows for effective bioconjugation with suppressed cell cytotoxicity by enabling lower Cu(I) loading. nih.gov | nih.gov |

| Cu(I)-L-histidine complex | Demonstrated the least toxicity compared to other common ligands in four different human cell lines. mdpi.com | mdpi.com |

| High Copper Concentration (50-100 µM) | Can cause significant cytotoxicity, limiting intracellular labeling applications. biorxiv.org | biorxiv.org |

Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Employing Alkyne-Functionalized Dyes

To circumvent the issue of copper toxicity, a catalyst-free version of the azide-alkyne cycloaddition was developed, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). wikipedia.org This reaction is a cornerstone of copper-free click chemistry and is particularly suited for labeling sensitive biological systems. chempep.com

Principles of Ring-Strained Alkyne Reactivity for Catalyst-Free Ligation

SPAAC utilizes the principle of ring strain to drive the reaction forward without a metal catalyst. The reaction employs a cyclic alkyne, typically a cyclooctyne (B158145) derivative, where the linear alkyne bond is forced into a strained ring structure. pcbiochemres.com This stored enthalpic energy is released upon the [3+2] cycloaddition with an azide, forming a more stable triazole ring. acs.org This release of ring strain provides the necessary activation energy for the reaction to proceed efficiently at physiological temperatures. chempep.com

Several types of strained alkynes have been developed, with dibenzocyclooctyne (DBCO) being one of the most common due to its high reactivity and stability. biochempeg.combiochempeg.com The reactivity can be tuned by modifying the structure of the cyclooctyne ring. nih.gov Because the reaction is driven by inherent molecular strain rather than an external catalyst, it is highly bioorthogonal, meaning it does not interfere with other functional groups present in the cell. pcbiochemres.com

Advantages of SPAAC for Minimally Perturbing Biological Systems

The primary advantage of SPAAC for bioorthogonal labeling is the elimination of the cytotoxic copper catalyst. chempep.com This makes it exceptionally well-suited for applications in live cells and whole organisms, where cellular damage or perturbation must be minimized. chempep.compharmiweb.com The bioorthogonality of the strained alkyne and azide functional groups ensures that they react specifically with each other, avoiding off-target reactions within the complex chemical environment of a cell. pcbiochemres.com

While SPAAC reactions are generally slower than their copper-catalyzed counterparts, their biocompatibility often makes them the preferred choice for in vivo studies and long-term imaging experiments. acs.org The development of increasingly reactive strained alkynes continues to close this kinetic gap. nih.gov By avoiding copper, SPAAC provides a method for labeling biomolecules like proteins, glycans, and lipids with probes such as APDye 568 (functionalized with a strained alkyne instead of a terminal one) in a manner that is minimally perturbing to the biological system under investigation. chempep.compcbiochemres.com

Comparative Analysis of SPAAC and CuAAC Performance with this compound Analogs

The performance and applicability of APDye 568 as a bioorthogonal label are fundamentally tied to the choice between the CuAAC and SPAAC reaction pathways. The structure of the alkyne itself dictates which reaction can be used.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne on this compound is designed for the CuAAC reaction. medchemexpress.com This reaction is renowned for its high efficiency and rapid kinetics, with second-order rate constants typically reported in the range of 10 to 100 M⁻¹s⁻¹. rsc.orgbroadpharm.com The reaction's speed allows for effective labeling even at low reactant concentrations. mdpi.com However, CuAAC fundamentally requires a copper(I) catalyst to proceed efficiently. acs.org While essential for the reaction, this copper catalyst can be cytotoxic, which can limit the application of CuAAC in living cells or whole organisms. acs.orgnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The standard terminal alkyne of this compound is not sufficiently reactive to undergo cycloaddition with azides without a catalyst. Therefore, for the copper-free SPAAC pathway, a functional analog of the dye is required. acs.org Such an analog consists of the APDye 568 fluorophore attached to a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). rsc.orgmedchemexpress.com

In SPAAC, the high ring strain of the cyclooctyne lowers the activation energy of the reaction, enabling it to proceed efficiently without a catalyst. rsc.orgacs.org This circumvents the issue of copper cytotoxicity, making SPAAC the preferred method for many in vivo and live-cell labeling applications. acs.orgrsc.org The trade-off for this biocompatibility is generally slower reaction kinetics compared to CuAAC. acs.org Second-order rate constants for SPAAC reactions typically fall in the range of 0.1 to 2.9 M⁻¹s⁻¹, depending on the specific structures of the cyclooctyne and the azide. rsc.orgnih.govresearchgate.net For example, the reaction of DBCO with benzyl (B1604629) azide has a reported rate constant of 0.24 M⁻¹s⁻¹, while BCN reacts with the same azide at a rate of 0.07 M⁻¹s⁻¹. nih.gov However, using electron-deficient aryl azides can accelerate the reaction with BCN to rates as high as 2.9 M⁻¹s⁻¹. researchgate.net

Comparative Research Findings

The choice between CuAAC and SPAAC for labeling with a dye like APDye 568 involves a trade-off between reaction speed and biocompatibility. CuAAC offers superior kinetics, which is advantageous for in vitro applications where speed is critical and the biological components can tolerate the catalyst. rsc.org In contrast, SPAAC is the method of choice for applications in living systems where the toxicity of copper is a concern, despite its slower reaction rates. acs.orgacs.org

The following table summarizes the key comparative features and performance metrics of CuAAC and SPAAC relevant to the use of this compound and its functional analogs.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Required Alkyne Structure | Terminal Alkyne (e.g., this compound) | Strained Cyclooctyne (e.g., APDye 568-DBCO, APDye 568-BCN) |

| Catalyst Requirement | Copper(I) is required. acs.org | No catalyst needed. rsc.org |

| Biocompatibility | Limited in living systems due to copper cytotoxicity. acs.orgnih.gov | High biocompatibility, suitable for in vivo applications. acs.orgrsc.org |

| Typical Second-Order Rate Constant (k₂) | 10 - 100 M⁻¹s⁻¹ (standard). rsc.orgbroadpharm.com Can reach up to 1300 M⁻¹s⁻¹ with specialized reagents. mdpi.com | 0.1 - 2.9 M⁻¹s⁻¹. rsc.orgnih.govresearchgate.net |

| Primary Advantage | Very fast reaction kinetics. mdpi.com | Copper-free and highly bioorthogonal. acs.org |

| Primary Limitation | Potential cytotoxicity from the copper catalyst. nih.gov | Generally slower reaction rates than CuAAC. acs.org |

Advanced Research Applications of Apdye 568 Alkyne in Biomolecular Labeling and Imaging

Protein and Peptide Labeling Methodologies in Proteomics Research

The ability to selectively tag and visualize proteins is fundamental to proteomics. APDye 568 Alkyne, through its participation in click chemistry, facilitates several advanced strategies for protein analysis. The common approach involves metabolically incorporating a non-canonical amino acid containing an azide (B81097) handle, such as L-azidohomoalanine (AHA), a surrogate for methionine. nih.gov Once integrated into newly synthesized proteins, the azide group serves as a target for covalent labeling with this compound. nih.govthermofisher.com

Investigating Post-Translational Modifications with this compound

Post-translational modifications (PTMs) are critical for regulating protein function, localization, and stability. Studying PTMs on newly synthesized proteins can reveal insights into cellular responses to stimuli. Metabolic labeling techniques can be adapted to study specific PTMs, such as prenylation, by using isoprenoid analogues that contain an alkyne or azide handle. nih.gov In a typical workflow for studying PTMs on nascent proteins, cells are first treated with an azide-bearing non-canonical amino acid (e.g., AHA) to tag the proteins during synthesis. Following a specific stimulus, these azide-labeled proteins can be reacted with this compound. This allows for the fluorescent visualization or affinity purification of the entire newly synthesized proteome, which can then be analyzed by mass spectrometry to identify specific PTMs that occurred during the period of interest. This approach distinguishes modifications on new proteins from those on the pre-existing protein pool.

Development of Site-Specific Protein Conjugation Strategies for Functional Studies

Understanding a protein's function often requires labeling it at a precise location without disrupting its native structure. Site-specific conjugation using unnatural amino acids (Uaas) provides a powerful solution. nih.gov In this strategy, genetic engineering techniques are used to introduce a unique codon into a gene of interest at the desired labeling site. An orthogonal tRNA/aminoacyl-tRNA synthetase pair is then used to incorporate an azide-containing Uaa at that specific site during protein translation. nih.gov The resulting protein contains a single azide handle at a predetermined location. This bio-orthogonal handle can then be exclusively targeted by this compound. nih.gov This precise labeling is invaluable for a range of functional studies, including the analysis of protein conformation, protein-protein interactions, and enzymatic activity, where the exact position of the fluorescent probe is critical.

Applications in Quantitative Proteomics and Protein Dynamics Analysis

Analyzing the dynamics of protein synthesis is crucial for understanding how cells adapt to changing conditions. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a method that leverages the incorporation of AHA to specifically label newly synthesized proteins. nih.govnih.gov When combined with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a technique known as BONLAC, it allows for the comparative quantitative analysis of de novo protein synthesis between different cell populations. nih.gov

In a BONLAC experiment, one cell population is grown in "light" medium and another in "heavy" SILAC medium. Both are treated with AHA to label new proteins. After cell lysis, the azide-tagged proteins are reacted with alkyne-biotin for affinity purification, separating them from pre-existing proteins. nih.gov Alternatively, for visualization, the proteins can be reacted with this compound. The purified new proteins from both populations are then combined and analyzed by mass spectrometry. The "light" vs. "heavy" ratios reveal changes in the synthesis rates of thousands of proteins simultaneously. nih.gov This provides a global snapshot of the translational response to stimuli, such as treatment with growth factors. nih.gov

Nucleic Acid Labeling and Visualization Strategies

Fluorescent labeling of nucleic acids is essential for visualizing their synthesis, localization, and dynamic behavior within cells. axispharm.comnih.gov Similar to proteomics, click chemistry provides a robust method for tagging DNA and RNA with minimal perturbation to the biological system.

Detection and Imaging of De Novo DNA and RNA Synthesis

The synthesis of new DNA (replication) and RNA (transcription) can be monitored by introducing nucleoside analogs containing a bio-orthogonal handle. For instance, cells can be supplied with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA synthesis or an azido-modified nucleoside like 2'-azidouridine (2'AzUd) for RNA synthesis. nih.gov These analogs are incorporated into nascent nucleic acid strands by cellular polymerases. nih.gov

Following incorporation, the azide or alkyne handles embedded in the DNA or RNA are available for a click reaction. In the case of azido-labeled nucleic acids, cells are fixed, permeabilized, and then treated with this compound. nih.gov The resulting covalent attachment of the bright, photostable fluorophore allows for high-resolution imaging of newly synthesized nucleic acids. This technique enables researchers to pinpoint the cellular locations of active transcription and replication and to quantify changes in nucleic acid synthesis in response to various treatments or cellular states. nih.govnih.gov

Analysis of Nucleic Acid Localization and Dynamic Interactions (e.g., FRET Studies)

The labeling method described above is inherently suited for studying the subcellular localization of newly synthesized nucleic acids. Beyond static imaging, these fluorescent probes can be used to investigate dynamic processes through techniques like Förster Resonance Energy Transfer (FRET). FRET is a distance-dependent phenomenon between two different fluorophores, a donor and an acceptor, and is widely used to study molecular interactions and conformational changes in nucleic acids. mdpi.comnih.gov

To perform a FRET analysis on nucleic acids, a donor and an acceptor dye must be positioned in close proximity (typically 1-10 nm). nih.gov this compound can serve as a FRET partner (either donor or acceptor, depending on the paired dye) in such experiments. For example, two interacting RNA molecules could be labeled separately, one with an azide-modified donor dye and the other with an alkyne-modified acceptor like APDye 568. Alternatively, a single nucleic acid strand can be dual-labeled at different positions to monitor its conformational dynamics. nih.gov The efficiency of energy transfer between the dyes provides precise information about the distance and orientation between the labeled sites, revealing intricate details of nucleic acid folding and their interactions with other biomolecules in real-time. mdpi.comnih.gov

Site-Specific Modification of DNA and RNA for Functional Elucidation

The site-specific labeling of nucleic acids is a powerful tool for investigating their structure, function, and dynamics. The click chemistry reaction enables the direct and covalent labeling of DNA and RNA that have been metabolically or synthetically modified to contain an azide group. Alternatively, alkyne-modified nucleosides can be incorporated into nucleic acids, which can then be detected with an azide-functionalized dye.

One common strategy involves the use of nucleoside analogs containing a terminal alkyne group, such as Ethynyl-dU (5-Ethynyl-2'-deoxyuridine) or Propargyl-CEP. interchim.fr These alkyne-bearing nucleosides can be incorporated into DNA or RNA strands during synthesis. interchim.frgenelink.com Following incorporation, the alkyne-modified nucleic acids can be reacted with an azide-functionalized version of the APDye 568 fluorophore (APDye 568 Azide) via the CuAAC reaction. lumiprobe.com This approach allows for the attachment of multiple fluorescent labels to a single DNA strand, achieving a high labeling density that is difficult to obtain with traditional methods. interchim.fr This dense labeling is crucial for enhancing signal strength in imaging experiments designed to elucidate the localization and trafficking of specific nucleic acid sequences within the cell.

Glycan and Lipid Metabolic Engineering and Imaging

Metabolic engineering combined with bioorthogonal chemistry provides a robust method for labeling and imaging glycans and lipids. This involves introducing biosynthetic precursors containing a bioorthogonal functional group (an alkyne or an azide) to cells. These precursors are processed by the cell's natural metabolic pathways and incorporated into more complex biomolecules like glycoconjugates and lipids. The incorporated functional group then serves as a chemical handle for covalent attachment of a complementary probe, such as this compound.

Metabolic Oligosaccharide Engineering (MOE) for Glycoconjugate Profiling and Tracking

Metabolic Oligosaccharide Engineering (MOE) is a technique used to label and study glycans in their native environment. axispharm.com In this approach, cells are cultured with unnatural monosaccharide analogs that have been modified with an azide group, such as N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalNAz). researchgate.net Cellular enzymes recognize these azido-sugars and incorporate them into glycan chains on proteins and lipids (glycoconjugates). researchgate.net

Once these azido-sugars are displayed on the cell surface, they can be specifically tagged with this compound. axispharm.com The alkyne group on the dye reacts with the azide group on the sugar via the CuAAC click reaction, leading to the covalent attachment of the bright, orange-fluorescent dye to the cell-surface glycans. axispharm.cominterchim.fr This allows for the direct visualization and tracking of glycoconjugate biosynthesis, trafficking, and localization in both fixed and living cells, providing insights into the roles of glycans in various biological processes. researchgate.net

Elucidating Subcellular Localization and Dynamics of Specific Lipid Species

Similar to MOE, the metabolism and localization of specific lipid species can be studied by providing cells with fatty acids, or other lipid precursors, that contain a terminal alkyne group. nih.govfrontiersin.org These alkyne-tagged lipids are taken up by cells and incorporated into complex lipids such as phospholipids (B1166683) and triglycerides through the cell's own metabolic machinery. nih.gov

After incorporation, the location of these newly synthesized lipids can be visualized by reacting the alkyne tag with an azide-functionalized fluorescent probe (e.g., APDye 568 Azide). lumiprobe.comnih.gov This reaction, mediated by click chemistry, fluorescently labels the target lipids, allowing for high-resolution imaging of their subcellular distribution and dynamics via fluorescence microscopy. nih.govfrontiersin.org This method has been successfully used to trace the metabolic flow of lipids and observe their accumulation in specific organelles, such as lipid droplets. nih.gov The small size of the alkyne tag is minimally perturbing to the natural behavior of the lipid, making it a powerful tool for lipid biochemistry research. nih.govfrontiersin.org

Cellular and Subcellular Imaging Applications

The brightness and high photostability of APDye 568 make it an excellent choice for a range of cellular imaging applications. axispharm.com Its ability to be conjugated to biomolecules via click chemistry allows for highly specific and sensitive detection of targets within complex cellular environments.

Live-Cell and Fixed-Cell Imaging Protocols Utilizing this compound Conjugates

This compound can be used in both live-cell and fixed-cell imaging protocols, though the procedures require optimization for each case. nih.govcreativebiolabs.net

Fixed-Cell Imaging: In fixed-cell protocols, cells are first treated with a metabolic precursor (e.g., an azido-sugar or an alkyne-lipid), then chemically fixed, and finally permeabilized to allow the click chemistry reagents to enter the cell. nih.gov The click reaction is then performed using this compound (or its azide counterpart) and a copper(I) catalyst to label the target biomolecules. axispharm.comnih.gov This method is robust and allows for highly sensitive detection. nih.gov

Multi-color Fluorescence Imaging and Advanced Spectral Separation Techniques

The distinct spectral properties of APDye 568, with an excitation peak at 578 nm and an emission peak at 602 nm, make it well-suited for multi-color fluorescence imaging. axispharm.com It can be used in combination with other fluorophores that have different excitation and emission spectra, such as blue (e.g., DAPI), green (e.g., APDye 488), and far-red (e.g., APDye 647) dyes. axispharm.comaxispharm.com

In a typical multi-color experiment, different cellular components are labeled with distinct fluorophores. For instance, this compound could be used to label azide-modified glycans, while a green fluorescent dye labels the cytoskeleton and DAPI stains the nucleus. axispharm.comaxispharm.com When imaging multiple fluorophores, it is crucial to use appropriate optical filters and detectors to separate the different emission signals and prevent spectral bleed-through, where the emission from one dye is detected in the channel for another. Advanced techniques like spectral imaging and linear unmixing can be employed on confocal microscopes to computationally separate overlapping emission spectra, ensuring a clear and accurate representation of each labeled component. The minimal background fluorescence in the far-red spectrum makes dyes like APDye 647 particularly useful partners for APDye 568 to achieve high-contrast, multi-color images. axispharm.comaxispharm.com

High-Throughput Screening in Cellular Imaging Assays

The integration of fluorescent probes into high-throughput screening (HTS) has revolutionized drug discovery and fundamental biological research by enabling the rapid, automated analysis of cellular events. This compound, a bright and highly photostable orange-fluorescent dye, is exceptionally well-suited for such applications. aatbio.comaxispharm.com Its utility in HTS is centered on its role in click chemistry, a bioorthogonal reaction that facilitates the precise and efficient labeling of specific biomolecules within a cellular context. axispharm.comlumiprobe.com

High-throughput screening and its more data-rich successor, high-content screening (HCS), rely on the ability to quickly and accurately measure cellular responses across thousands of samples. thermofisher.comthermofisher.com These assays are often performed in multi-well plates (e.g., 96, 384, or 1536 wells) and analyzed by automated microscopy and image analysis software. thermofisher.com The success of these screens depends heavily on the quality of the fluorescent probes used. Probes must be bright to ensure a high signal-to-noise ratio, photostable to withstand repeated laser excitation during imaging, and specific to avoid off-target artifacts. lumiprobe.comdianabiotech.com

This compound, which is structurally and spectrally identical to Alexa Fluor® 568 Alkyne, meets these criteria, making it a valuable tool for HTS and HCS. aatbio.comaxispharm.comdianabiotech.com Its alkyne group allows it to be covalently and specifically attached to azide-modified biomolecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. axispharm.com This labeling strategy is widely used to visualize a variety of processes, including the synthesis of new DNA, RNA, and proteins, or to track post-translationally modified proteins and glycans. thermofisher.comthermofisher.com The small size of the azide and alkyne moieties ensures minimal perturbation to the biological system being studied. thermofisher.com

Detailed Research Findings

The application of fluorescent alkynes like this compound is prominent in assays designed for high-content analysis. For instance, in studies of cell proliferation, the nucleoside analog 5-ethynyl-2'-deoxyuridine (EdU) can be supplied to cells, where it is incorporated into newly synthesized DNA. Following fixation and permeabilization, an azide-functionalized fluorescent dye can be "clicked" onto the EdU's alkyne tag.

In one such research application, investigators used an Alexa Fluor 568 azide to detect EdU incorporated into the DNA of cells in mouse tissue sections. thermofisher.com This method allowed for the clear and sensitive visualization of proliferating cells within the complex environment of the small intestine. thermofisher.com The resulting high-resolution images enabled precise identification and quantification of cells that were actively dividing, a critical parameter in developmental biology and cancer research. thermofisher.com The robustness and specificity of this click reaction are ideal for automated imaging and analysis platforms used in HTS. thermofisher.comthermofisher.com

Another advanced application involves dynamic, multi-color imaging to track biological processes over time. In a study investigating glycan trafficking, researchers used a two-step labeling process with spectrally distinct dyes. pnas.org Cells were first induced to express azide-modified glycans on their surface, which were then labeled with a green-fluorescent alkyne dye. After a 23-hour incubation period to allow for glycan internalization and the expression of new surface glycans, the cells were labeled a second time with a red-fluorescent alkyne dye (DIFO-568, an Alexa Fluor 568 derivative). pnas.org Confocal microscopy revealed that the initial green-labeled glycans had moved to the cell interior, while the new red-labeled glycans were present on the cell surface. pnas.org This type of pulse-chase experiment, which relies on the photostability and distinct spectral properties of the dyes, is a powerful HCS technique for studying dynamic cellular pathways.

The suitability of this compound and its equivalents for HTS is further underscored by the commercial availability of reaction buffer kits specifically optimized for high-content screening applications. thermofisher.com These kits are designed to ensure efficient and reproducible click reactions in a multi-well plate format, streamlining the workflow for large-scale screening campaigns. thermofisher.com

The table below summarizes the key properties of this compound that make it advantageous for HTS cellular imaging assays.

| Property | Advantage in High-Throughput Screening (HTS) | Reference |

| High Fluorescence Brightness | Produces a strong signal, enabling the detection of low-abundance targets and improving the signal-to-noise ratio for accurate automated image analysis. | aatbio.comdianabiotech.com |

| High Photostability | Resists fading during repeated exposure to excitation light, ensuring consistent signal intensity for reliable quantification across multiple wells and time points. | aatbio.comdianabiotech.com |

| pH Insensitivity | Fluorescence is stable over a wide pH range (pH 4-10), providing consistent performance in various cellular compartments and buffer conditions. | axispharm.comlumiprobe.com |

| Alkyne Reactive Group | Enables highly specific and efficient covalent labeling of azide-modified biomolecules via bioorthogonal click chemistry, minimizing background signal. | axispharm.comthermofisher.com |

| Water Solubility | Good solubility in aqueous buffers simplifies handling and ensures effective labeling in physiological conditions. | axispharm.comlumiprobe.com |

| Spectral Profile | Excitation/Emission maxima (~578/602 nm) are compatible with standard laser lines (e.g., 568 nm) and filter sets on automated microscopy platforms. | axispharm.com |

The following table outlines a typical experimental design for a high-content imaging assay using a dye spectrally equivalent to this compound to study cell proliferation, based on published research findings.

| Experimental Step | Description | Purpose | Reference |

| 1. Metabolic Labeling | Cells or tissues are incubated with 5-ethynyl-2'-deoxyuridine (EdU), an alkyne-modified thymidine (B127349) analog. | EdU is incorporated into the DNA of cells undergoing the S-phase of the cell cycle. | thermofisher.com |

| 2. Fixation & Permeabilization | Cells are treated with a fixative (e.g., paraformaldehyde) and a permeabilization agent (e.g., Triton X-100). | This step preserves cell morphology and allows the detection reagents to access intracellular targets. | thermofisher.comnih.gov |

| 3. Click Reaction | Samples are incubated with a reaction cocktail containing an azide-functionalized fluorescent dye (e.g., Alexa Fluor 568 Azide). | The fluorescent dye is covalently attached to the alkyne group on the incorporated EdU. | thermofisher.comthermofisher.com |

| 4. Counterstaining (Optional) | Samples are stained with other fluorescent dyes, such as a nuclear stain (e.g., DAPI or Hoechst) or antibody-based labels. | Allows for multiplexed analysis, such as identifying all cell nuclei to calculate the percentage of proliferating cells. | thermofisher.com |

| 5. Imaging & Analysis | Samples are imaged using an automated high-content imaging system or confocal microscope. Image analysis software is used to identify and quantify fluorescent signals. | To acquire high-resolution images and extract quantitative data (e.g., cell counts, fluorescence intensity) from a large number of samples. | thermofisher.comnih.gov |

Cutting Edge Research Methodologies and Techniques Integrating Alkyne Functionalized Fluorophores

Advanced Fluorescence Microscopy Techniques

The superior photophysical properties of APDye 568 Alkyne, such as its high extinction coefficient and photostability, make it an excellent candidate for demanding fluorescence imaging applications. axispharm.com

Single-molecule localization microscopy (SMLM) is a super-resolution technique that relies on the precise localization of individual fluorophores that are stochastically switched between fluorescent 'on' and 'off' states. nih.gov The brightness and photostability of the chosen fluorophore are critical for achieving the high signal-to-noise ratio required to pinpoint the center of each emission event.

This compound is well-suited for this application. It can be used to label azide-functionalized proteins, nucleic acids, or other molecules of interest. Once conjugated, the bright fluorescence of the APDye 568 moiety allows for its detection at the single-molecule level. While many studies may use spectrally similar dyes, the principle remains directly applicable: for instance, research on chromatin organization has utilized single-molecule imaging to reveal the clustering of proteins by labeling them with probes like AF 568 azide (B81097), which reacts with alkyne-modified targets. lumiprobe.com This highlights the utility of the 568-nm spectral class in resolving biological structures at the nanoscale.

Beyond SMLM, this compound is applicable to other super-resolution microscopy (SRM) methods like STimulated Emission Depletion (STED) microscopy. nih.gov STED achieves sub-diffraction resolution by using a second, donut-shaped laser beam to deactivate fluorophores at the periphery of the excitation spot, effectively narrowing the area from which fluorescence is emitted. nih.gov This requires dyes that are not only bright but also robust enough to withstand the high laser powers used for depletion.

The properties of this compound make it a strong candidate for such coordinate-targeted SRM techniques. axispharm.com Its high photostability ensures that the dye can undergo multiple excitation and depletion cycles without significant photobleaching, which is essential for constructing a high-quality super-resolved image. axispharm.comaxispharm.com The process often involves labeling a biological target, such as DNA in proliferating cells via an alkyne-containing thymidine (B127349) analogue (e.g., EdU), which is then conjugated to an azide-functionalized dye. nih.gov The structural and photophysical characteristics of this compound are comparable to other dyes successfully used in these methods. axispharm.com

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 731.79 | axispharm.com |

| Absorbance Max (Abs) | 578 nm | axispharm.com |

| Emission Max (Em) | 602 nm | axispharm.com |

| Extinction Coefficient | 88,000 cm⁻¹M⁻¹ | axispharm.com |

| Solubility | Water, DMSO, DMF, MeOH | axispharm.com |

| Spectrally Similar Dyes | Alexa Fluor® 568, CF™ 568 | axispharm.com |

In vivo bioimaging presents a unique set of challenges, primarily related to light scattering and absorption by biological tissues, which limits the penetration depth of excitation light and obscures the emitted fluorescence signal. researchgate.net Fluorophores that excite and emit in the orange-to-red part of the spectrum, such as this compound (Abs/Em: 578/602 nm), have better tissue penetration than blue or green dyes but are generally less effective than probes in the near-infrared (NIR) window (700-1700 nm). axispharm.com

Therefore, the application of this compound in living animals is typically limited to surface imaging, microscopy of thin tissues, or imaging within optically cleared samples. However, the alkyne tag itself offers possibilities. For example, researchers have used stimulated Raman scattering (SRS) microscopy to visualize alkyne-tagged nanoparticles in ex vivo cortical mouse brain tissue, demonstrating the tag's utility in complex biological environments. nih.gov This suggests that while deep-tissue fluorescence imaging with APDye 568 may be limited, the alkyne handle provides an avenue for detection with other imaging modalities better suited for deep tissue analysis.

Super-Resolution Microscopy for Enhanced Spatial Resolution in Biological Systems

Integration with Non-Fluorescent Imaging Modalities

A key advantage of using an alkyne-functionalized fluorophore like this compound is the ability to perform multimodal imaging. The alkyne group itself is a powerful reporter for vibrational microscopy techniques, which detect the characteristic vibrations of chemical bonds.

Raman microscopy is a label-free imaging technique that provides chemical information based on the unique vibrational spectra of molecules. However, the Raman signals from endogenous biomolecules can be complex and overlapping. The carbon-carbon triple bond (alkyne) provides a solution to this problem. Its stretching vibration produces a strong, sharp Raman signal in the "cellular silent region" (approx. 1800-2800 cm⁻¹), where virtually no other biological molecules have signals. rsc.orglifeboat.com This makes the alkyne a highly specific and background-free bioorthogonal tag for Raman imaging. nih.gov

Using a probe like this compound allows for a powerful correlative imaging approach. The same tagged molecule can be visualized using two different methods:

Fluorescence Microscopy: Detecting the bright orange light from the APDye 568 fluorophore.

Alkyne-Tag Raman Imaging (ATRI): Mapping the specific Raman signal from the alkyne tag. rsc.org

This dual-modality imaging can provide complementary information. For instance, fluorescence microscopy can offer a quick, high-contrast overview of the probe's distribution, while ATRI can provide highly specific chemical imaging without the issue of photobleaching that affects fluorophores. rsc.org The small size of the alkyne tag is another significant advantage, as it is less likely to alter the natural behavior of the small molecule or biomolecule it is attached to, a common concern with bulky fluorescent protein tags. nih.goveurekalert.org

While ATRI is highly specific, the inherent inefficiency of Raman scattering can limit its sensitivity, especially for detecting low concentrations of tagged molecules. acs.orgnih.gov Surface-Enhanced Raman Scattering (SERS) microscopy overcomes this limitation. In SERS, the weak Raman signal of a molecule is enormously amplified (by factors of 10⁴–10⁸) when it is near a plasmonic nanostructure, such as a gold or silver nanoparticle. researchgate.netresearchgate.net

This technique has been effectively combined with alkyne tagging to track the dynamics of small-molecule drugs in living cells. eurekalert.org In a typical experiment, gold nanoparticles are first taken up by cells and localize within compartments like lysosomes. acs.orgnih.gov When an alkyne-tagged drug molecule enters the same compartment, the nanoparticles amplify the Raman signal of the alkyne tag, making it easily detectable. acs.orgnih.gov This method has enabled researchers to perform time-lapse 3D SERS imaging to monitor drug uptake in real time and quantify the speed of this process at the single-cell level. eurekalert.orgnih.gov The use of an alkyne tag is crucial because its signal is distinct from any cellular background, ensuring that only the tagged molecule is being tracked. researchgate.net

Alkyne-Tag Raman Imaging (ATRI) for Labeling and Visualization

Probe Design and Optimization for Enhanced Research Utility

The utility of fluorescent probes in biological imaging hinges on their careful design and optimization. For alkyne-functionalized fluorophores like this compound, this involves a multi-faceted approach encompassing the engineering of linker chemistry, the development of strategies for targeted delivery, and rigorous performance benchmarking. These efforts aim to maximize the probe's effectiveness in complex biological systems.

Rational Design of Linker Chemistry for Improved Bioorthogonal Reaction Efficiency

The linker connecting the alkyne group to the fluorophore is a critical determinant of the probe's performance in bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com The rational design of this linker can significantly enhance reaction efficiency and specificity. nih.gov

The CuAAC reaction is a cornerstone of click chemistry, valued for its high yields, lack of by-products, and mild reaction conditions suitable for biological settings. mdpi.com The structure of the linker can influence the accessibility of the alkyne group to the azide-modified target molecule and the copper catalyst. Factors such as linker length, flexibility, and hydrophilicity are key considerations. For instance, polyethylene (B3416737) glycol (PEG) linkers are often employed to increase the water solubility and biocompatibility of the probe. axispharm.com

The choice of linker can also impact the stability of the resulting conjugate. The 1,2,3-triazole linkage formed during the CuAAC reaction is exceptionally stable, resistant to hydrolysis, oxidation, and reduction. thermofisher.com Research has focused on developing linkers that not only facilitate efficient conjugation but also maintain the stability and function of the labeled biomolecule. nih.gov Some linkers are designed to be cleavable under specific conditions, allowing for the release of the labeled molecule, which can be advantageous in certain experimental designs. axispharm.com

The efficiency of bioorthogonal reactions is crucial for applications like labeling proteins, nucleic acids, and other biomolecules within complex cellular environments. nih.govnih.gov By optimizing linker chemistry, researchers can achieve more rapid and complete labeling of target molecules, leading to improved signal and data quality in downstream analyses.

Strategies for Targeted Delivery and Cellular Uptake of this compound Probes

Effective delivery of this compound to its intended intracellular target is paramount for successful bioimaging. Various strategies have been developed to enhance the cellular uptake and localization of such fluorescent probes.

One common approach involves the conjugation of the probe to molecules that facilitate cellular entry. For example, cell-penetrating peptides (CPPs) can be attached to the fluorophore to promote its transport across the cell membrane. nih.gov Another strategy is to exploit specific cellular uptake mechanisms. For instance, conjugating the probe to a ligand that binds to a cell-surface receptor can trigger receptor-mediated endocytosis, leading to the internalization of the probe.

The inherent properties of the fluorophore and its linker also play a role in cellular uptake. Hydrophobicity and charge can influence how the probe interacts with the cell membrane. In some cases, the introduction of hydrophilic moieties can improve solubility and facilitate uptake. axispharm.com Conversely, lipophilic components can enhance membrane permeability. nih.gov

Targeting specific organelles is another key aspect of probe delivery. By incorporating targeting motifs into the probe's design, researchers can direct the fluorophore to specific cellular compartments, such as the mitochondria or the nucleus. mdpi.comresearchgate.net This allows for the visualization of specific subcellular structures and processes. For example, the use of phenylboronic acids has been shown to enhance the cellular uptake of probes by interacting with sialic acids that are often overexpressed on the surface of cancer cells. nih.gov

The development of "turn-on" probes represents a sophisticated strategy for targeted delivery. mdpi.com These probes are designed to be non-fluorescent until they react with their specific target, thereby minimizing background fluorescence and enhancing the signal from the intended location.

Performance Benchmarking of Brightness, Photostability, and Signal-to-Noise Ratio

To ensure the reliability and reproducibility of fluorescence imaging experiments, it is essential to benchmark the performance of probes like this compound. Key performance indicators include brightness, photostability, and signal-to-noise ratio. plos.org

Brightness is a function of the fluorophore's molar extinction coefficient and its fluorescence quantum yield. axispharm.com A higher brightness allows for the detection of low-abundance targets with shorter exposure times, which can minimize phototoxicity.

Photostability refers to the probe's resistance to photobleaching, the irreversible loss of fluorescence upon exposure to excitation light. High photostability is crucial for long-term imaging experiments and for applications requiring intense illumination. axispharm.com APDye 568 is noted for its high photostability, making it suitable for demanding imaging applications. axispharm.com

The signal-to-noise ratio (SNR) is a measure of the strength of the fluorescence signal relative to the background noise. A high SNR is critical for obtaining clear, high-contrast images. acs.org The SNR is influenced by the probe's brightness, the level of background autofluorescence, and the efficiency of the detection system. plos.org Probes like AF 568 alkyne are designed to be detected with a high signal-to-noise ratio in various biological samples. lumiprobe.com

The following table provides a summary of the key photophysical properties of this compound:

| Property | Value | Reference |

| Molecular Weight | 731.79 | axispharm.com |

| Excitation Maximum (Abs) | 578 nm | axispharm.com |

| Emission Maximum (Em) | 602 nm | axispharm.com |

| Molar Extinction Coefficient | 88,000 cm⁻¹M⁻¹ | axispharm.com |

| Solubility | Water, DMSO, DMF, MeOH | axispharm.com |

| pH Sensitivity | Insensitive between pH 4 and pH 10 | lumiprobe.com |

This interactive table summarizes the key photophysical properties of this compound.

The performance of fluorescent probes can be benchmarked using model systems that mimic the complexity of biological samples. plos.org This allows for a standardized comparison of different probes under controlled conditions, aiding in the selection of the most appropriate probe for a given research question.

Interdisciplinary Applications and Future Directions in Alkyne Functionalized Fluorescent Probe Research

Unexplored Research Avenues and Methodological Advancements for APDye 568 Alkyne and Analogs

Automation and Miniaturization of Labeling Protocols for High-Throughput Research

The transition from single-sample analysis to high-throughput screening (HTS) necessitates the automation and miniaturization of labeling protocols. The robust nature of the CuAAC reaction used to conjugate this compound to azide-modified targets makes it highly amenable to such adaptations. Automating these protocols allows for the rapid, reproducible labeling of thousands of samples, which is essential for large-scale studies such as compound screening or systems biology analyses. thermofisher.com

Automation is frequently achieved using robotic liquid handling systems that can precisely dispense reagents into multi-well plates (e.g., 96, 384, or 1536-well formats). jove.com This approach not only increases throughput but also minimizes human error and reduces the consumption of costly reagents like the fluorescent probe itself. Protocols have been developed for HTS formats where the entire click-chemistry reaction and subsequent wash steps are performed automatically in 384-well plates. jove.com Furthermore, methods utilizing magnetic beads to capture and immobilize target molecules (such as antibodies or proteins) can be integrated into automated workflows, simplifying the purification of the labeled product. nih.gov

Miniaturization, often achieved through microfluidics, offers a complementary path to high-throughput research. nih.gov Microfluidic "lab-on-a-chip" devices reduce reaction volumes to the nanoliter or picoliter scale, drastically cutting down on reagent costs and analysis time. nih.govmdpi.com The high surface-area-to-volume ratio in microchannels can lead to faster reaction times and improved control over reaction conditions. researchgate.net Research has demonstrated the successful implementation of fully automated click-chemistry reactions on microfluidic platforms for labeling nanoparticles, a process directly analogous to labeling biomolecules with this compound. researchgate.netfrontiersin.org Such systems enable highly parallelized assays, making them ideal for applications in single-cell analysis and diagnostics. nih.gov For example, a high-throughput method for measuring glucose uptake in single cells was developed using a clickable sugar and a subsequent copper-free click reaction with a fluorescent probe, all analyzed via flow cytometry. nih.gov

Table 2: Comparison of Labeling Protocols

| Feature | Manual Benchtop Protocol | Automated/Miniaturized HTS Protocol |

|---|---|---|

| Throughput | Low (1-20 samples) | High (100s-1000s of samples) |

| Sample Volume | Microliters to Milliliters | Nanoliters to Microliters |

| Reagent Consumption | High per sample | Low per sample |

| Reproducibility | Operator-dependent | High, machine-controlled |

| Primary Hardware | Pipettes, tubes, centrifuge | Robotic liquid handlers, multi-well plates, microfluidic chips |

| Key Advantage | Flexibility, simple setup | Speed, scalability, cost-efficiency |

| Relevant Application | Basic research, small-scale validation | Drug discovery, large-scale screening, diagnostics |

Computational Modeling and Prediction of Probe Performance in Biological Environments

While experimental testing is the ultimate arbiter of a probe's utility, computational modeling provides a powerful predictive tool for understanding and rationally designing fluorescent probes like this compound. By simulating the behavior of the dye at a molecular level, researchers can forecast its photophysical properties and performance in complex biological environments before it is synthesized or tested in the lab. mdpi.com

The primary methods for these predictions are rooted in quantum mechanics and molecular mechanics. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method to predict the electronic properties of fluorophores. mdpi.comresearchgate.net It can calculate key photophysical parameters, including absorption and emission spectra, and provide insight into factors that diminish fluorescence, such as the formation of non-fluorescent "dark states." researchgate.netresearchgate.net For xanthene-based dyes like the rhodamine scaffold of APDye 568, TD-DFT has been used to predict fluorescence peaks with high accuracy. researchgate.net These calculations can also help understand how structural modifications, such as the addition of an alkyne spacer, can shift the absorption wavelength toward the near-infrared region. mdpi.com

Molecular Dynamics (MD) simulations, which use classical mechanics to model the movements of atoms over time, are employed to understand how the probe interacts with its environment. arxiv.org For instance, MD simulations can predict the precise location and orientation of a probe within a cell membrane or a protein's binding pocket. acs.orgnih.gov This information is critical because the local environment profoundly affects a probe's fluorescence. Simulations have shown a strong correlation between a probe's fluorescence lifetime and its immersion depth within a membrane, where being shielded from water molecules leads to a longer lifetime. acs.org MD can also be combined with quantum mechanics in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods to analyze the relationship between the probe's embedded state and its spectral output. arxiv.org

These computational approaches are invaluable for predicting solvatochromism—the change in a dye's absorption or emission color in different solvents or environments. aip.orgeurjchem.com By modeling the dye in various solvents or in a simulated biological compartment, researchers can predict how its fluorescence might change, for example, between the aqueous cytoplasm and a nonpolar lipid droplet. This predictive power accelerates the development of next-generation probes by allowing scientists to computationally screen many potential structures and select only the most promising candidates for synthesis and experimental validation. nih.govresearchgate.net

Table 3: Computational Methods for Predicting Probe Performance

| Computational Method | Predicted Properties & Applications | Relevance to this compound |

|---|---|---|

| Time-Dependent Density Functional Theory (TD-DFT) | Absorption & emission wavelengths, quantum yield, oscillator strength, mechanisms of fluorescence quenching. mdpi.comresearchgate.netnih.gov | Predicts the core photophysical properties and helps in the rational design of new dye variants with optimized brightness or color. |

| Molecular Dynamics (MD) Simulations | Probe location, orientation, and dynamics in biological environments (e.g., membranes, proteins); solvent accessibility; free energy of binding. acs.orgnih.govmdpi.com | Predicts how the probe will behave when conjugated to a target biomolecule and how its fluorescence might report on the local environment. |

| QM/MM (Hybrid Quantum/Molecular Mechanics) | Spectroscopic properties of a probe in a complex, explicit environment (e.g., an enzyme active site). arxiv.org | Provides a highly accurate picture of the probe's spectral properties in a specific biological context, linking structure to function. |

| Continuum Solvation Models (e.g., PCM) | Solvatochromic shifts (color changes) in different solvents or environments with varying polarity. aip.orgeurjchem.comacs.org | Predicts how the probe's fluorescence will appear in different cellular compartments, aiding in data interpretation. |

Q & A

Basic: How should I design an experiment using APDye 568 Alkyne for labeling azide-modified biomolecules in live cells?

Methodological Answer:

this compound is optimized for copper-catalyzed azide-alkyne cycloaddition (CuAAC). To label intracellular targets:

- Step 1: Introduce azide-tagged biomolecules (e.g., metabolic labels like Ac4ManNAz for glycans) into live cells .

- Step 2: Use a copper(I) catalyst (e.g., THPTA or BTTAA) at 10–50 μM to enhance reaction efficiency while minimizing cytotoxicity .

- Step 3: Incubate cells with this compound (1–5 μM) for 1–2 hours at 37°C. Ensure proper controls (e.g., untreated cells, azide-free samples) to validate specificity .

- Step 4: Image using fluorescence microscopy (ex/em: ~578/603 nm) or analyze via flow cytometry .

Basic: What are the critical factors for optimizing CuAAC reaction efficiency with this compound?

Methodological Answer:

Key variables include:

- Catalyst Concentration: Excess copper(I) (e.g., >100 μM) may quench fluorescence or induce toxicity. Titrate between 10–50 μM for balance .

- Reaction Time: 30–60 minutes is sufficient for cell-surface labeling; intracellular targets may require 2–4 hours .

- pH Stability: this compound maintains fluorescence between pH 4–10. Adjust buffers (e.g., PBS) to avoid extremes .

- Solubility: Use DMSO for stock solutions (<1% final concentration to avoid cell stress) .

Advanced: How can I resolve inconsistent fluorescence signals when using this compound in multiplexed imaging?

Methodological Answer:

Inconsistencies often arise from:

- Spectral Overlap: APDye 568 (ex/em ~578/603 nm) may overlap with Cy3 or BDP 558/568. Use spectral unmixing or narrowband filters .

- Photobleaching: Despite high photostability, prolonged exposure can degrade signals. Limit illumination intensity and use antifade reagents .

- Batch Variability: Verify dye purity (≥95% via HPLC) and isomer consistency (e.g., 5-isomer vs. 6-isomer; see product specifications) .

- Cellular Autofluorescence: Perform background subtraction using control samples .

Advanced: What strategies enable quantitative analysis of this compound-labeled targets in complex biological systems?

Methodological Answer:

For quantification:

- Calibration Curves: Generate standard curves using known concentrations of azide-modified reference proteins labeled with this compound .

- Internal Standards: Co-stain with a spectrally distinct, constitutively expressed marker (e.g., AF 488 Azide) to normalize signal intensity .

- Mass Spectrometry: Combine click chemistry with isotopic labeling (e.g., SILAC) for absolute quantification .

- Fluorescence Lifetime Imaging (FLIM): Resolve dye-specific decay rates to distinguish bound vs. unbound probes .

Advanced: How can I troubleshoot non-specific binding of this compound in fixed tissues?

Methodological Answer:

Non-specific binding may result from:

- Hydrophobic Interactions: Add blocking agents (e.g., BSA or gelatin) during fixation to reduce background .

- Residual Copper: Wash tissues thoroughly with EDTA-containing buffers post-reaction to remove unreacted copper .

- Crosslinking Artifacts: Optimize fixation time (e.g., <30 minutes in paraformaldehyde) to preserve epitope accessibility .

- Validate Specificity: Use knockout cell lines or competitive inhibitors (e.g., free azides) to confirm target engagement .

Basic: What storage conditions are required to maintain this compound stability?

Methodological Answer:

- Temperature: Store at –20°C in anhydrous DMSO; avoid freeze-thaw cycles .

- Light Sensitivity: Protect from light using amber vials or foil wrapping .

- Moisture Control: Use desiccants in storage containers to prevent hydrolysis .

Advanced: Can this compound be used in super-resolution microscopy (e.g., STED or PALM)?

Methodological Answer:

Yes, but consider:

- Brightness: APDye 568’s high quantum yield (~0.8) supports single-molecule detection .

- Photostability: Pre-treat samples with oxygen scavengers (e.g., glucose oxidase/catalase) to prolong dye activity under intense illumination .

- Compatiblity: Pair with STED-compatible quenchers (e.g., STAR 635P) to minimize background .

Basic: How do I validate successful conjugation of this compound to my target molecule?

Methodological Answer:

- Gel Electrophoresis: Run SDS-PAGE and visualize in-gel fluorescence using a 580 nm filter .

- Mass Shift: Compare MALDI-TOF spectra of conjugated vs. unconjugated targets .

- Fluorescence Quenching: Monitor signal loss after adding competitive inhibitors (e.g., free azides) .

Advanced: What are the limitations of using this compound in deep-tissue imaging?

Methodological Answer:

- Penetration Depth: APDye 568’s emission (~600 nm) is suboptimal for deep-tissue imaging. Use near-infrared dyes (e.g., AF 647 Alkyne) for in vivo applications .

- Scattering: Combine with tissue-clearing techniques (e.g., CLARITY) to enhance signal clarity .

- Metabolic Clearance: Short half-life in vivo may require timed administration or encapsulation in nanoparticles .

Advanced: How does this compound compare to BODIPY-based dyes (e.g., BDP 558/568 Alkyne) in live-cell imaging?

Methodological Answer:

- Brightness: APDye 568 has higher molar extinction coefficients (~140,000 M⁻¹cm⁻¹) than BODIPY dyes (~80,000 M⁻¹cm⁻¹), making it brighter .

- pH Sensitivity: BODIPY dyes are less pH-sensitive, suitable for acidic organelles (e.g., lysosomes) .

- Applications: APDye 568 is preferred for surface labeling; BODIPY variants excel in membrane integration studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.